3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate
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Overview
Description
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process often includes steps such as high-pressure reactions with ammonia water in the presence of cuprous salt or copper oxide as catalysts . These methods are designed to maximize efficiency and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, boronic acids, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trifluorophenylboronic acid pinacol ester
- 3,4,5-Trifluorophenol
- Tris(3,4,5-trifluorophenyl)borane
Uniqueness
3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl nicotinate is unique due to its combination of trifluorophenyl, benzisoxazole, and nicotinate groups This unique structure imparts specific chemical properties, such as increased stability and reactivity, which are not commonly found in similar compounds
Properties
Molecular Formula |
C19H9F3N2O3 |
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Molecular Weight |
370.3 g/mol |
IUPAC Name |
[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C19H9F3N2O3/c20-14-6-11(7-15(21)17(14)22)18-13-4-3-12(8-16(13)27-24-18)26-19(25)10-2-1-5-23-9-10/h1-9H |
InChI Key |
FUUSZEYGOMHSNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
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